tert-butyl N-[3-(hydroxyimino)cyclobutyl]carbamate

Lipophilicity Hydrogen bonding ADME prediction

This bifunctional oxime-carbamate building block combines a Boc-protected aminocyclobutane scaffold with a 3-hydroxyimino group, offering 2 H-bond donors and 4 acceptors. The oxime enables orthogonal transformations (reduction, oxidation, cycloaddition, metal chelation) that are impossible with 3-oxo or 3-hydroxy analogs. Procure this scaffold to reduce inventory complexity and accelerate lead optimization in medicinal chemistry and agrochemical discovery.

Molecular Formula C9H16N2O3
Molecular Weight 200.23 g/mol
Cat. No. B12632348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-[3-(hydroxyimino)cyclobutyl]carbamate
Molecular FormulaC9H16N2O3
Molecular Weight200.23 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CC(=NO)C1
InChIInChI=1S/C9H16N2O3/c1-9(2,3)14-8(12)10-6-4-7(5-6)11-13/h6,13H,4-5H2,1-3H3,(H,10,12)
InChIKeyCETWDZDMKFULFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl N-[3-(hydroxyimino)cyclobutyl]carbamate: Technical Baseline for Procurement Decision-Making


tert-Butyl N-[3-(hydroxyimino)cyclobutyl]carbamate (CAS unassigned; molecular formula C9H16N2O3; estimated MW ~200.23 g/mol) is a bifunctional oxime-carbamate building block comprising a tert-butyloxycarbonyl (Boc)-protected aminocyclobutane scaffold with a 3-hydroxyimino (oxime) substituent. The Boc group serves as an acid-labile amine protecting group removable under TFA or HCl conditions, while the cyclobutyl ring provides conformational constraint in medicinal chemistry contexts [1]. The hydroxyimino moiety functions as a versatile synthetic handle for heterocycle construction, enabling nucleophilic addition, metal-catalyzed cross-couplings, and reduction to primary amines [2]. Limited primary literature exists on this specific compound; the evidence presented herein relies on comparative analysis with the broader class of tert-butyl cyclobutyl carbamates and established oxime chemistry principles [3].

Procurement Risk Analysis: Why tert-Butyl N-[3-(hydroxyimino)cyclobutyl]carbamate Cannot Be Arbitrarily Substituted


Procurement teams and medicinal chemists frequently treat cyclobutyl carbamates as interchangeable building blocks; however, substitution among in-class analogs (e.g., 3-oxo-, 3-hydroxy-, 3-hydroxycarbamoyl-, or 3-formyl-cyclobutyl carbamates) carries substantial risk of failed downstream reactions, altered pharmacokinetic profiles, or synthetic dead-ends. The hydroxyimino (oxime) group differs fundamentally from its closest oxygen-containing analogs in hydrogen-bonding capacity, nucleophilic reactivity, and metabolic susceptibility [1]. For example, the 3-oxocyclobutyl analog (CAS 154748-49-9) possesses a ketone susceptible to nucleophilic addition and reduction but lacks the metal-chelating capacity and specific geometric constraints of the oxime [2]. The 3-hydroxycyclobutyl analog (CAS 154748-63-7) introduces an aliphatic hydroxyl with distinct pKa and hydrogen-bond donor properties versus the oxime's N–OH [3]. The following section quantifies the differences across physicochemical, safety, and synthetic dimensions, establishing the evidence basis for compound-specific selection.

Quantitative Evidence Guide: Differentiated Performance Data for tert-Butyl N-[3-(hydroxyimino)cyclobutyl]carbamate


Computed LogP and Hydrogen-Bonding Profile: Comparative Physicochemical Differentiation

tert-Butyl N-[3-(hydroxyimino)cyclobutyl]carbamate is predicted to exhibit a computed XLogP3 value of approximately 0.3–0.6, representing a moderate 0.3–0.4 log unit reduction in lipophilicity compared to the 3-oxocyclobutyl analog (XLogP3 ≈ 0.9), and a 0.2–0.3 log unit reduction versus the 3-hydroxycyclobutyl analog (XLogP3 ≈ 0.9) . The hydroxyimino group contributes two hydrogen-bond donors (N–OH proton and carbamate NH) and four hydrogen-bond acceptors (oxime N, oxime O, carbamate carbonyl O, carbamate O), totaling six H-bonding sites versus four sites in the 3-oxo analog (one donor, three acceptors) and five sites in the 3-hydroxy analog (two donors, three acceptors) [1]. This increased polarity and hydrogen-bonding capacity alters solubility profiles and membrane permeability characteristics.

Lipophilicity Hydrogen bonding ADME prediction Drug-likeness

Hydroxyimino Moiety as a Bifunctional Synthetic Handle: Differentiated Reactivity Profile

The hydroxyimino (oxime) group in tert-butyl N-[3-(hydroxyimino)cyclobutyl]carbamate enables two distinct synthetic pathways not accessible to 3-oxo-, 3-hydroxy-, or 3-hydroxycarbamoyl analogs: (1) nucleophilic addition at the imine carbon for constructing C–N bonds and heterocycles such as isoxazolines; (2) metal-chelation-mediated transformations including Ni-catalyzed hydroalkylation of internal alkynes with cycloketone oxime esters . Unlike the 3-oxo analog (CAS 154748-49-9), which is restricted to nucleophilic addition at the carbonyl carbon and reduction to the corresponding alcohol or amine, the oxime offers orthogonal reactivity: it can be reduced to the corresponding primary amine (via RaNi/H2 or Zn/AcOH), oxidized to nitroso or nitro intermediates, or converted to nitrile oxides for dipolar cycloadditions [1]. The Boc protecting group remains intact under these transformations, enabling sequential deprotection strategies.

Heterocycle synthesis Oxime chemistry Metal chelation Click chemistry

GHS Hazard Classification Differentiation: Safety Profile Comparison

While specific GHS hazard data for tert-butyl N-[3-(hydroxyimino)cyclobutyl]carbamate are not published, comparative analysis of structurally adjacent analogs reveals meaningful safety differentiation. The 3-oxocyclobutyl analog (CAS 154748-49-9) carries H302 (harmful if swallowed, 25% weight of evidence), H315 (skin irritation, 100%), H319 (serious eye irritation, 100%), and H335 (respiratory irritation, 100%) [1]. The 3-hydroxycyclobutyl analog (CAS 154748-63-7) is similarly classified with H315 (skin irritation), H319 (eye irritation), and H332 (harmful if inhaled) [2]. The hydroxyimino derivative is anticipated to exhibit comparable or potentially reduced respiratory irritation compared to the ketone analog, though this remains inferential pending experimental determination. The difference in hazard profile stems from the replacement of the reactive carbonyl group with the more stable oxime functionality.

Lab safety Toxicity Hazard classification Handling requirements

Hydrogen-Bond Donor Count: Physicochemical Differentiation from Nearest Analogs

The hydroxyimino group confers a hydrogen-bond donor count of 2 (N–OH proton and carbamate NH), distinguishing tert-butyl N-[3-(hydroxyimino)cyclobutyl]carbamate from the 3-oxocyclobutyl analog which possesses only 1 hydrogen-bond donor (carbamate NH only) [1]. The 3-hydroxycyclobutyl analog also has 2 H-bond donors (aliphatic OH and carbamate NH), but the oxime N–OH proton exhibits lower pKa (~10–12) compared to the aliphatic OH (~16), resulting in stronger hydrogen-bond donation capacity and partial ionization under physiological pH [2]. The 3-hydroxycarbamoyl analog (CAS 1638761-12-2) possesses 3 H-bond donors, increasing polarity further. Hydrogen-bond acceptor count is 4 for the target compound (oxime N, oxime O, carbamate carbonyl O, carbamate ester O), compared to 3 for the 3-oxo analog and 3 for the 3-hydroxy analog [3].

Hydrogen bonding Solubility Crystal engineering Receptor binding

Recommended Research and Industrial Application Scenarios for tert-Butyl N-[3-(hydroxyimino)cyclobutyl]carbamate


Medicinal Chemistry: Constrained Cyclobutyl Scaffolds Requiring Enhanced Hydrogen-Bonding Capacity

The combination of a conformationally constrained cyclobutyl ring with a hydroxyimino group offering 2 hydrogen-bond donors and 4 acceptors makes this compound suitable for medicinal chemistry programs targeting protein binding sites with hydrogen-bonding requirements exceeding those accommodated by 3-oxocyclobutyl or 3-hydroxycyclobutyl analogs. The ~0.3–0.4 log unit reduction in XLogP3 relative to these comparators suggests improved aqueous solubility and potential for favorable ADME properties in lead optimization. This scaffold may be particularly relevant for targets requiring oxime-mediated metal chelation or specific geometric constraints not achievable with simpler oxygen-containing cyclobutyl carbamates. Structural context: analogous cyclobutyl carbamate intermediates have been utilized in the development of 5-HT1-like receptor agonists and HCV NS4B inhibitors , supporting the relevance of this scaffold class.

Synthetic Methodology: Divergent Library Synthesis from a Single Oxime-Containing Intermediate

This compound enables divergent synthetic strategies wherein a single intermediate can be directed to at least five distinct product classes via orthogonal transformations of the hydroxyimino group . The oxime moiety can be reduced to a primary amine (for amide coupling or further functionalization), oxidized to nitroso or nitro derivatives, converted to nitrile oxides for dipolar cycloadditions, or retained as an oxime for metal-chelation applications. This versatility is not available from 3-oxocyclobutyl or 3-hydroxycyclobutyl analogs , which offer fewer distinct transformation pathways. For laboratories synthesizing diverse compound libraries, this reduces the number of distinct building blocks required in inventory and streamlines synthetic route planning.

Preclinical Research: Building Block for Heterocycle-Fused Cyclobutane Systems

The hydroxyimino group functions as a nucleophilic trap for cyclization and annulation reactions, enabling the construction of heterocycle-fused cyclobutane ring systems such as isoxazolines, oxadiazoles, and pyrazolines. Patent literature documents the utility of cyclobutyl oxime carbamates as intermediates in tricyclic compound synthesis . The Boc-protected amine remains intact under oxime cyclization conditions, allowing subsequent amine deprotection for further elaboration—a sequential deprotection strategy not feasible with unprotected or differently protected analogs. For medicinal chemistry teams exploring conformationally constrained heterocyclic scaffolds, this compound offers a strategically positioned oxime moiety for ring-closure reactions while preserving the protected amine for later-stage diversification .

Agrochemical Research: Oxime Carbamate Scaffolds for Pest Control Applications

Patent literature extensively documents the use of cyclobutanone oxime carbamates in pest control applications, with the oxime-carbamate combination contributing to insecticidal, acaricidal, and nematicidal activity . The hydroxyimino group may facilitate covalent interactions with nucleophilic residues in pest-specific enzyme active sites. The cyclobutyl ring provides metabolic stability advantages over larger cycloalkyl systems. While the 3-oxocyclobutyl analog lacks the oxime's specific reactivity profile, and the 3-hydroxycyclobutyl analog offers only hydroxyl functionality, the hydroxyimino derivative uniquely positions the oxime for target engagement while retaining the Boc group for synthetic tractability. This compound may serve as a key intermediate in the development of novel crop protection agents or as a scaffold for structure-activity relationship studies in agrochemical discovery .

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